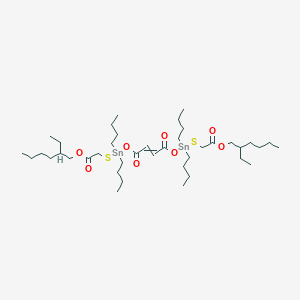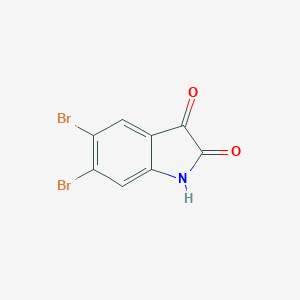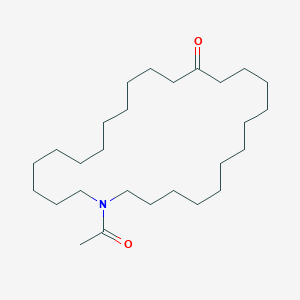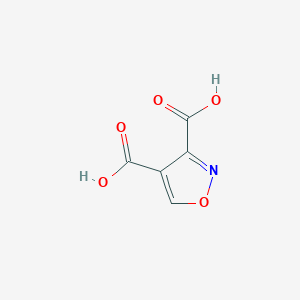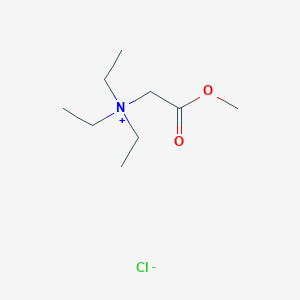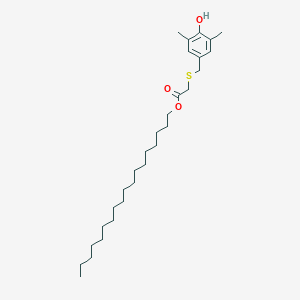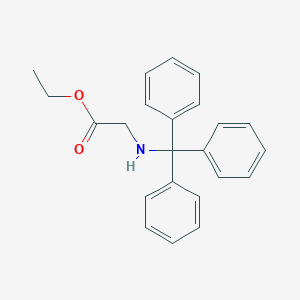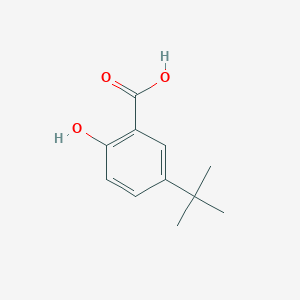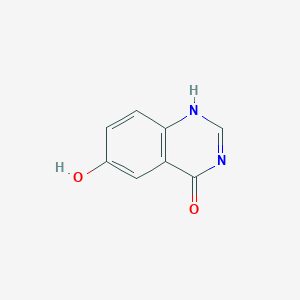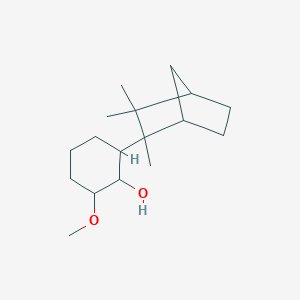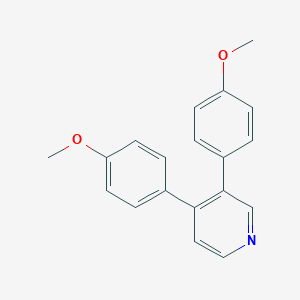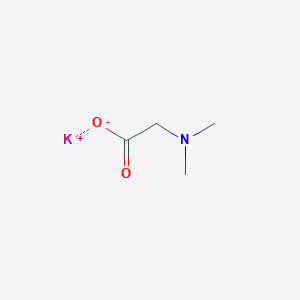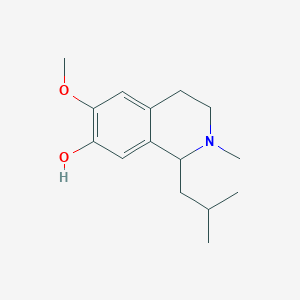
Lophocerine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lophocerine is a naturally occurring alkaloid that is found in a number of plant species, including Lophocereus schottii and Trichocereus bridgesii. This compound has been the subject of much scientific research due to its potential as a therapeutic agent in the treatment of various diseases. In
Applications De Recherche Scientifique
Biosynthesis Studies
Biosynthesis in Lophocereus Schottii : Research has explored the biosynthesis of lophocerine in the plant Lophocereus schottii, revealing that the C5 unit of the alkaloid arises from both leucine and mevalonic acid. Intermediates in this biosynthesis include 3-methylbut-3-enyl pyrophosphate, 3-methylbutan-1-ol, and 3-methylbutanal (O'donovan & Barry, 1974).
Tyrosine as a Precursor : A separate study highlighted that tyrosine serves as the precursor of the C6–C2–N portion of the tetrahydroisoquinoline nucleus in lophocerine, with leucine and mevalonate serving as precursors for the remaining C5 unit (O'donovan & Horan, 1968).
Link to Other Alkaloids : Research into the alkaloids of Lophocereus Schottii has led to the discovery of piloceredine and lophocerine, with lophocerine identified as a biogenetic precursor to other alkaloids like piloceredine (Djerassi, Nakano, & Bobbitt, 1958).
Biomedical Research
- Cytotoxic Effects in Medicinal Use : Lophocereus schottii, a Mexican cactus known as garambullo, has been studied for its cytotoxic effects. The ethanolic extract of L. Schottii bark, which contains lophocerine, demonstrated a significant impact on murine lymphoma cells, suggesting potential in cancer treatment (Orozco-Barocio et al., 2013).
Propriétés
Numéro CAS |
19485-63-3 |
|---|---|
Nom du produit |
Lophocerine |
Formule moléculaire |
C15H23NO2 |
Poids moléculaire |
249.35 g/mol |
Nom IUPAC |
6-methoxy-2-methyl-1-(2-methylpropyl)-3,4-dihydro-1H-isoquinolin-7-ol |
InChI |
InChI=1S/C15H23NO2/c1-10(2)7-13-12-9-14(17)15(18-4)8-11(12)5-6-16(13)3/h8-10,13,17H,5-7H2,1-4H3 |
Clé InChI |
GEHUGSUAESFIIV-UHFFFAOYSA-N |
SMILES |
CC(C)CC1C2=CC(=C(C=C2CCN1C)OC)O |
SMILES canonique |
CC(C)CC1C2=CC(=C(C=C2CCN1C)OC)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



